

Unveiling 3-Methoxy-4-nitrobenzonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzonitrile

Cat. No.: B170296

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **3-Methoxy-4-nitrobenzonitrile**, a chemical compound with potential applications in organic synthesis and medicinal chemistry. Despite its well-defined structure, detailed information regarding its discovery, historical development, and specific applications remains sparsely documented in readily available scientific literature. This guide consolidates available physicochemical data, outlines plausible synthetic routes based on established chemical principles, and provides predicted spectroscopic information to support researchers in their work with this compound.

Introduction

3-Methoxy-4-nitrobenzonitrile, with the CAS number 177476-75-4, is an aromatic nitrile containing both a methoxy and a nitro functional group. These substituents on the benzene ring create a unique electronic environment that can influence its reactivity and potential use as a building block in the synthesis of more complex molecules. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, making benzonitrile derivatives valuable intermediates in drug discovery and materials science.

While the existence of this compound is confirmed, a seminal publication detailing its first synthesis and characterization could not be identified through extensive searches of common

chemical databases. This guide, therefore, aims to provide a comprehensive resource based on available data and established synthetic methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-Methoxy-4-nitrobenzonitrile** is presented in Table 1. This data is essential for handling, characterization, and designing reactions involving this compound.

Table 1: Physicochemical Properties of **3-Methoxy-4-nitrobenzonitrile**

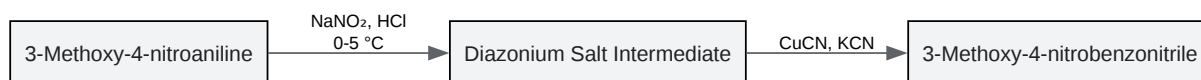
Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₃	--INVALID-LINK--[1]
Molecular Weight	178.15 g/mol	--INVALID-LINK--[2]
CAS Number	177476-75-4	--INVALID-LINK--[2]
Appearance	Solid (predicted)	--INVALID-LINK--[1]
Purity	Typically ≥98%	--INVALID-LINK--[1]
InChI	InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3	--INVALID-LINK--[1]
InChIKey	LCBUSDDLQBHQFA-UHFFFAOYSA-N	--INVALID-LINK--[1]
SMILES	COC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-]	--INVALID-LINK--[3]
XlogP (predicted)	1.4	--INVALID-LINK--[3]

Potential Synthetic Pathways

While a specific documented synthesis for **3-Methoxy-4-nitrobenzonitrile** is not readily available, several logical and established synthetic routes can be proposed based on the principles of organic chemistry.

Sandmeyer Reaction of 3-Methoxy-4-nitroaniline

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.



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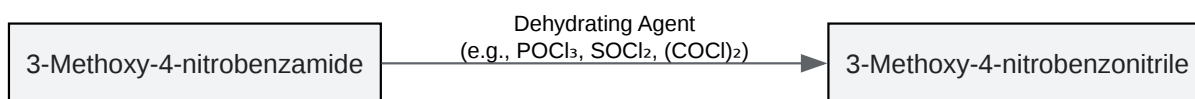
A potential Sandmeyer reaction pathway to the target compound.

Experimental Protocol (Hypothetical):

- **Diazotization:** 3-Methoxy-4-nitroaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
- **Cyanation:** In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C.
- **Reaction:** The cold diazonium salt solution is added slowly to the hot cyanide solution. Effervescence (nitrogen gas evolution) is observed.
- **Work-up:** After the addition is complete, the reaction mixture is heated for a further 30 minutes, then cooled to room temperature. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Dehydration of 3-Methoxy-4-nitrobenzamide

The dehydration of a primary amide is another common method for the synthesis of nitriles.



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A plausible amide dehydration route.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** 3-Methoxy-4-nitrobenzamide (1 equivalent) is suspended in a suitable solvent such as dichloromethane or toluene.
- **Reagent Addition:** A dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) is added dropwise to the suspension at 0 °C. A base, such as pyridine or triethylamine, may be added to neutralize the acidic byproducts.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).
- **Work-up:** The reaction mixture is cooled and poured onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Data (Predicted)

In the absence of experimentally obtained spectra for **3-Methoxy-4-nitrobenzonitrile**, the following data is predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **3-Methoxy-4-nitrobenzonitrile**

Technique	Predicted Features
^1H NMR	Aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-8.5 ppm. The methoxy protons would appear as a singlet around δ 3.9-4.1 ppm.
^{13}C NMR	The nitrile carbon would appear around δ 115-120 ppm. Aromatic carbons would be observed in the range of δ 110-160 ppm. The methoxy carbon would appear around δ 56 ppm.
FTIR (cm^{-1})	$\text{C}\equiv\text{N}$ stretch: \sim 2220-2240 (strong, sharp); Ar-NO_2 asymmetric stretch: \sim 1520-1560; Ar-NO_2 symmetric stretch: \sim 1340-1360; C-O-C stretch: \sim 1250 and \sim 1050.
Mass Spec (EI)	Molecular ion (M^+) peak at $m/z = 178$. Fragments corresponding to the loss of NO_2 , OCH_3 , and CN would be expected.

Historical Context and Applications

There is a notable lack of specific information in the scientific literature regarding the historical discovery and subsequent applications of **3-Methoxy-4-nitrobenzonitrile**. While its constituent functional groups are common in various fields, the specific utility of this particular isomer is not well-documented.

Based on its structure, potential applications can be inferred:

- **Intermediate in Organic Synthesis:** As a substituted benzonitrile, it can serve as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
- **Medicinal Chemistry Research:** The presence of the nitro and methoxy groups could be of interest in the design of new bioactive compounds. For instance, nitroaromatic compounds have been investigated for various therapeutic applications.

Conclusion

3-Methoxy-4-nitrobenzonitrile is a chemical compound with clear potential as a synthetic intermediate. This guide has provided a summary of its known properties and outlined logical and established methods for its synthesis. The lack of a detailed historical record or specific application data in the public domain suggests that this compound may be a relatively underexplored area of chemical research. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists interested in exploring the synthesis and potential applications of this and related molecules. Further research is warranted to fully elucidate the reaction chemistry and potential utility of **3-Methoxy-4-nitrobenzonitrile**.

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References

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